molecular formula C18H20FN3O4S B5351889 N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide

Número de catálogo B5351889
Peso molecular: 393.4 g/mol
Clave InChI: XXDZHYXOCHJLKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been developed by Takeda Pharmaceutical Company Limited.

Mecanismo De Acción

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide acts as a reversible inhibitor of several kinases, including BTK and FLT3. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia. Inhibition of FLT3 has been shown to induce apoptosis of leukemia cells. This compound also inhibits JAK3, which is involved in the signaling pathway of several cytokines, including IL-2, IL-4, and IL-7.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of cancer cells and reduce inflammation in autoimmune diseases. It also inhibits the production of several cytokines, including IL-2, IL-4, and IFN-γ. In preclinical studies, this compound has shown a favorable safety profile and has not shown any significant toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, it also has some limitations, including its solubility and bioavailability. These limitations need to be taken into account when designing experiments with this compound.

Direcciones Futuras

There are several future directions for the development of N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Another direction is the investigation of its synergy with other drugs, such as venetoclax, in the treatment of cancer. Additionally, the identification of biomarkers that predict response to this compound could improve patient selection and treatment outcomes. Finally, the development of novel formulations of this compound could improve its solubility and bioavailability.

Métodos De Síntesis

The synthesis of N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide involves several steps, including the reaction of 4-(4-methoxyphenylsulfonyl)piperazine with 3-fluoroaniline and the subsequent reaction with 4-carbamoylpiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The synthesis method has been published in a peer-reviewed journal and has been validated by independent research groups.

Aplicaciones Científicas De Investigación

N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against several kinases, including BTK, FLT3, and JAK3. In preclinical studies, this compound has demonstrated efficacy in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. It has also shown synergy with other drugs, such as venetoclax, in the treatment of cancer.

Propiedades

IUPAC Name

N-(3-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-26-16-5-7-17(8-6-16)27(24,25)22-11-9-21(10-12-22)18(23)20-15-4-2-3-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDZHYXOCHJLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.